Benzamide, N,N'-2,3-phenazinediylbis-

Description

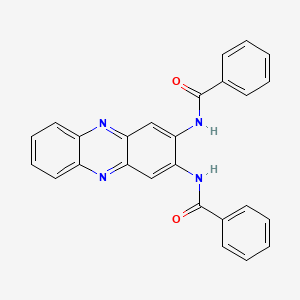

Benzamide, N,N'-2,3-phenazinediylbis- (CAS: N/A) is a bis-benzamide derivative featuring a phenazine core (a fused bicyclic aromatic system with two nitrogen atoms at positions 2 and 3) substituted with benzamide groups at the 2- and 3-positions. Its structure combines the electron-deficient phenazine moiety with amide functionalities, which may confer unique electronic, solubility, and reactivity properties.

Properties

CAS No. |

108112-50-1 |

|---|---|

Molecular Formula |

C26H18N4O2 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

N-(3-benzamidophenazin-2-yl)benzamide |

InChI |

InChI=1S/C26H18N4O2/c31-25(17-9-3-1-4-10-17)29-23-15-21-22(28-20-14-8-7-13-19(20)27-21)16-24(23)30-26(32)18-11-5-2-6-12-18/h1-16H,(H,29,31)(H,30,32) |

InChI Key |

RXMKCGJNHKTGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N,N’-2,3-phenazinediylbis- typically involves the reaction of 2,3-diaminophenazine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of benzamide, N,N’-2,3-phenazinediylbis- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-2,3-phenazinediylbis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N,N’-2,3-phenazinediylbis- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzamide, N,N’-2,3-phenazinediylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N,N’-(2,2-Dihydroxyethane-1,1-diyl)dibenzamide

- Structure : A geminal diol formed by condensation of benzamide with glyoxal.

- Key Properties :

5,7-Diphenyl-5H,12H-quinoxalino[2,3-b]phenazine (3a)

- Structure: A quinoxaline-phenazine hybrid with phenyl substituents.

- Key Properties: Synthesized via palladium-catalyzed hydrogenation of nitro precursors . Melting point: 127–130°C; exhibits low solubility in non-polar solvents due to aromatic stacking.

- Contrast with Target Compound :

- The absence of amide groups in 3a reduces hydrogen-bonding capacity, whereas the benzamide substituents in N,N'-2,3-phenazinediylbis-benzamide may enhance intermolecular interactions and binding to biological targets.

N-[2-[(3,4-Dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide (CAS 194469-86-8)

- Structure : A bis-benzamide with hydroxylated aromatic rings.

- Key Properties :

- Contrast with Target Compound :

- The phenazine core in the target compound reduces polarity (lower PSA) compared to hydroxylated analogs, likely decreasing aqueous solubility but improving lipid membrane permeability.

N-(Benzoyloxy)benzamide

- Structure : A benzamide derivative with an additional benzoyloxy group.

- Key Properties :

- However, steric bulk from the fused ring system could reduce accessibility to certain targets.

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Benzamide derivatives, including Benzamide, N,N'-2,3-phenazinediylbis- , have garnered attention in pharmacological research due to their diverse biological activities. This article summarizes the biological activity of this compound based on recent studies, highlighting enzyme inhibition, insecticidal properties, and potential therapeutic applications.

Overview of Benzamide Compounds

Benzamides are known for their role as pharmacophores in drug design, exhibiting a wide range of bioactivities. The structure of benzamides allows for interactions with various biological targets, making them valuable in medicinal chemistry.

Enzyme Inhibition

Recent studies have demonstrated that benzamide derivatives exhibit significant inhibitory effects on key enzymes:

- Carbonic Anhydrase (CA) : Benzamide compounds have been shown to inhibit human carbonic anhydrase isoforms (hCA I and hCA II) effectively. For instance, specific benzamide derivatives displayed Ki values ranging from 4.07 nM to 37.16 nM against these enzymes, indicating potent inhibitory activity at nanomolar concentrations .

- Acetylcholinesterase (AChE) : Certain benzamide derivatives also act as inhibitors of AChE, which is crucial for neurotransmission. In vitro assays revealed that some compounds had IC50 values between 8.91 µM and 34.02 µM, showcasing their potential in treating neurodegenerative diseases .

Table 1: Enzyme Inhibition Potency of Benzamide Derivatives

| Compound | Target Enzyme | Ki / IC50 (nM/µM) |

|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 |

| 3c | hCA II | 10.68 ± 0.98 |

| 3f | AChE | 8.91 ± 1.65 |

Insecticidal and Fungicidal Activities

In addition to enzyme inhibition, benzamide derivatives have shown promising insecticidal and fungicidal activities:

- Insecticidal Activity : A series of novel benzamides linked with pyrazole and oxadiazole exhibited lethal effects against various insect pests such as Mythimna separate and Helicoverpa armigera. For example, compound 14q demonstrated a significant insecticidal activity rate of 70% at a concentration of 500 mg/L .

- Fungicidal Activity : Some benzamide compounds also displayed antifungal properties against pathogens like Pyricularia oryzae, with inhibition rates reaching up to 77.8% for certain derivatives .

Table 2: Biological Activity of Selected Benzamide Derivatives

| Compound | Insect Target | Lethal Activity (%) | Fungus Target | Inhibition Rate (%) |

|---|---|---|---|---|

| 14q | Mythimna separate | 70 | - | - |

| 14h | - | - | Pyricularia oryzae | 77.8 |

| 14e | - | - | Alternaria solani | 50.5 |

Structure-Activity Relationship (SAR)

The structural modifications within the benzamide framework significantly affect their biological activities. For instance:

- Substituents such as halogens (F and Cl) on the benzene ring have been associated with enhanced insecticidal activity.

- The presence of different functional groups can alter the binding affinity to target enzymes, thereby influencing their inhibitory potency.

Case Studies

- Inhibition of Cholinesterases : A study reported that novel benzamides inhibited cholinesterases with IC50 values comparable to established drugs like donepezil, suggesting their potential in treating Alzheimer's disease .

- Fungicide Development : Research on pyrazole-linked benzamides indicated that specific substitutions could lead to compounds with superior fungicidal activities against agricultural pathogens, paving the way for new crop protection agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.